molecular formula C10H6N2Na2O8S2 B12671672 3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt CAS No. 83949-47-7

3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt

Katalognummer: B12671672
CAS-Nummer: 83949-47-7
Molekulargewicht: 392.3 g/mol
InChI-Schlüssel: KYTPKZPXPUPICJ-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt is a chemical compound with the molecular formula C10H6N2Na2O8S2. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of amino, nitro, and disulphonic acid groups, which contribute to its reactivity and versatility in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt typically involves several steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonic acid groups can participate in substitution reactions, forming sulfonamides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Iron powder in hydrochloric acid is commonly used for reduction reactions.

    Substitution: Sulfonyl chlorides and amines are used in substitution reactions to form various derivatives.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, sulfonamides, and sulfonyl chlorides, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the nitro group can participate in redox reactions, and the sulfonic acid groups can enhance solubility and reactivity. These interactions enable the compound to participate in various biochemical pathways and reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Aminonaphthalene-1,5-disulphonic acid: Similar structure but lacks the nitro group.

    6-Amino-1,3-naphthalenedisulfonic acid disodium salt: Different position of amino and sulfonic acid groups.

    3-Hydroxynaphthalene-2,7-disulfonic acid disodium salt: Contains a hydroxyl group instead of an amino group.

Uniqueness

3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt is unique due to the presence of both amino and nitro groups along with disulphonic acid groups. This combination of functional groups provides a distinct reactivity profile, making it valuable in various chemical and biological applications.

Eigenschaften

CAS-Nummer

83949-47-7

Molekularformel

C10H6N2Na2O8S2

Molekulargewicht

392.3 g/mol

IUPAC-Name

disodium;3-amino-7-nitronaphthalene-1,5-disulfonate

InChI

InChI=1S/C10H8N2O8S2.2Na/c11-5-1-7-8(9(2-5)21(15,16)17)3-6(12(13)14)4-10(7)22(18,19)20;;/h1-4H,11H2,(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2

InChI-Schlüssel

KYTPKZPXPUPICJ-UHFFFAOYSA-L

Kanonische SMILES

C1=C(C=C(C2=C1C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.